molecular formula C20H19N5O2S2 B2766838 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 847400-20-8

2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2766838
CAS No.: 847400-20-8
M. Wt: 425.53
InChI Key: GJUYPOJVMQLYES-UHFFFAOYSA-N
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Description

2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound with a complex molecular structure. This compound is part of a class of heterocyclic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step reactions starting from simple precursors. One common route includes the cyclization of 4-methyl-1,2,4-triazole with an appropriate thiol derivative, followed by the reaction with 2-oxobenzo[d]thiazole and m-tolyl acetamide under controlled conditions.

Step-by-step synthesis:

  • Formation of 4-methyl-1,2,4-triazole: : Starting with a methyl-substituted nitrile and hydrazine.

  • Thiol addition: : Introduction of a thio group to form the intermediate.

  • Cyclization: : Ring closure to form the 1,2,4-triazole.

  • Condensation: : Reaction with 2-oxobenzo[d]thiazole.

  • Final coupling: : Reacting the intermediate with m-tolyl acetamide under acidic or basic conditions.

Industrial Production Methods

For industrial-scale production, process optimization is key. Conditions such as temperature, solvent choice, and catalysts can significantly impact yield and purity. Typically, a batch or continuous flow reactor setup is used for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Introduction of oxygen to form new functional groups.

  • Reduction: : Removal of oxygen or addition of hydrogen.

  • Substitution: : Replacement of one functional group by another.

Common Reagents and Conditions

Common reagents include strong oxidizers like potassium permanganate or reducing agents like sodium borohydride. Typical conditions range from room temperature to high-temperature reactions, depending on the desired product.

Major Products

  • Oxidation: : Formation of sulfoxide or sulfone derivatives.

  • Reduction: : Conversion to reduced forms of the heterocyclic rings.

  • Substitution: : Various functionalized derivatives with different biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules and as a reagent in heterocyclic chemistry.

Biology

Medicine

In medicine, it may serve as a lead compound for designing drugs targeting specific enzymes or receptors.

Industry

Industrially, it can be employed in the manufacture of advanced materials and specialty chemicals.

Mechanism of Action

This compound exerts its effects by interacting with various molecular targets. It can bind to specific enzymes, altering their activity and thereby affecting metabolic pathways. For instance, it may inhibit an enzyme involved in disease pathology, offering therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-5-phenyl-1,2,4-triazol-3-ylthio)-N-(m-tolyl)acetamide

  • 2-((4-methyl-5-(1H-indol-3-ylmethyl)-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Uniqueness

Compared to these compounds, 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide exhibits unique properties due to the inclusion of the benzo[d]thiazole ring, which can influence its binding affinity and biological activity.

Properties

IUPAC Name

2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S2/c1-13-6-5-7-14(10-13)21-18(26)12-28-19-23-22-17(24(19)2)11-25-15-8-3-4-9-16(15)29-20(25)27/h3-10H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUYPOJVMQLYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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